1,2,3,4-Tetrahydroquinoline-6,7-diamine
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Overview
Description
1,2,3,4-Tetrahydroquinoline-6,7-diamine is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a quinoline ring that is partially saturated, with two amine groups attached at the 6th and 7th positions.
Preparation Methods
The synthesis of 1,2,3,4-Tetrahydroquinoline-6,7-diamine can be achieved through various synthetic routes. One common method involves the reduction of quinoline derivatives. For instance, the reduction of 6,7-dinitroquinoline using hydrogenation techniques can yield this compound. Industrial production methods often employ catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Chemical Reactions Analysis
1,2,3,4-Tetrahydroquinoline-6,7-diamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can further saturate the quinoline ring, leading to fully saturated tetrahydroquinoline derivatives. Hydrogenation using catalysts like platinum (Pt) or palladium (Pd) is commonly employed.
Substitution: The amine groups at the 6th and 7th positions can undergo nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides are often used in these reactions.
The major products formed from these reactions include various substituted quinolines and tetrahydroquinolines, depending on the reaction conditions and reagents used .
Scientific Research Applications
1,2,3,4-Tetrahydroquinoline-6,7-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its derivatives are used in the development of new materials and catalysts.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the design of bioactive molecules and pharmaceuticals.
Medicine: Research has shown that derivatives of this compound exhibit neuroprotective effects and are being investigated for the treatment of neurodegenerative diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydroquinoline-6,7-diamine involves its interaction with various molecular targets and pathways. For instance, its neuroprotective effects are believed to be mediated through the inhibition of oxidative stress and the modulation of neurotransmitter systems. The compound can interact with enzymes and receptors, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinoline-6,7-diamine can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: Both compounds share a similar core structure, but 1,2,3,4-Tetrahydroisoquinoline lacks the amine groups at the 6th and 7th positions.
Quinoline: Quinoline is fully aromatic, whereas this compound is partially saturated and contains additional amine groups.
6,7-Diaminoquinoline: This compound is similar but lacks the tetrahydro structure, making it fully aromatic.
The uniqueness of this compound lies in its combination of partial saturation and the presence of two amine groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C9H13N3 |
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Molecular Weight |
163.22 g/mol |
IUPAC Name |
1,2,3,4-tetrahydroquinoline-6,7-diamine |
InChI |
InChI=1S/C9H13N3/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h4-5,12H,1-3,10-11H2 |
InChI Key |
HPZPTSWABOFNPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(C=C2NC1)N)N |
Origin of Product |
United States |
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